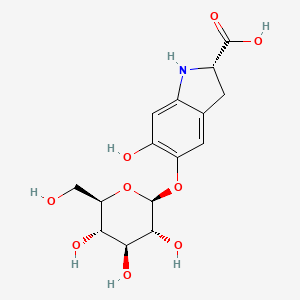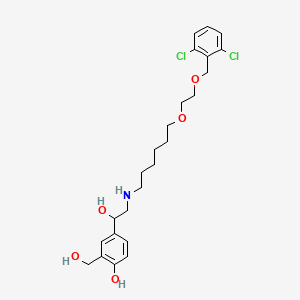
(R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol is a chiral compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate chiral epoxide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of immobilized chiral catalysts on solid supports can also be employed to facilitate the separation and reuse of the catalyst, thereby reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triazole ring.
Substitution: Nucleophilic substitution reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the dihydrotriazole derivative.
Substitution: The major products are the halide or amine derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
1-(1H-1,2,4-Triazol-5-yl)ethanol: A non-chiral analog that lacks the methyl group on the triazole ring.
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanol: A positional isomer with the triazole ring substituted at a different nitrogen atom.
Uniqueness
®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol is unique due to its chiral nature and the specific substitution pattern on the triazole ring. This configuration can lead to distinct interactions with biological targets and different chemical reactivity compared to its analogs and isomers.
Propiedades
Fórmula molecular |
C5H9N3O |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(1R)-1-(2-methyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5-6-3-7-8(5)2/h3-4,9H,1-2H3/t4-/m1/s1 |
Clave InChI |
RPSWYONBTAKFBW-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=NC=NN1C)O |
SMILES canónico |
CC(C1=NC=NN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



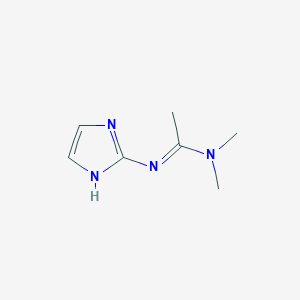
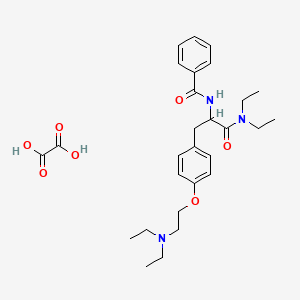


![2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane](/img/structure/B12815574.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2'-difluoro-](/img/structure/B12815581.png)
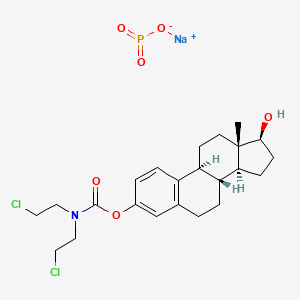
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12815591.png)
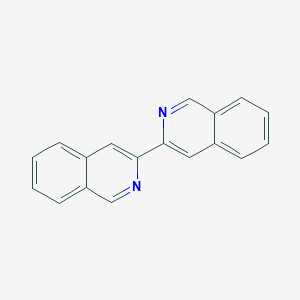
![2-{[(Tert-butoxy)carbonyl]amino}-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B12815594.png)
